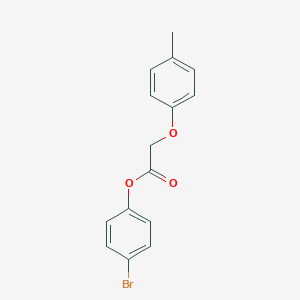
4-Bromophenyl (4-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylacetic acid and is often used as a precursor for the synthesis of other important compounds. In
Mécanisme D'action
The mechanism of action of 4-Bromophenyl (4-methylphenoxy)acetate is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and by inhibiting their production, this compound may help to reduce these symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. This compound has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, this compound has been found to reduce the levels of reactive oxygen species, which are known to contribute to oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromophenyl (4-methylphenoxy)acetate in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-Bromophenyl (4-methylphenoxy)acetate. One area of research could be the development of new drugs based on this compound for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential toxicity, which could help to identify new applications for this compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-Bromophenyl (4-methylphenoxy)acetate involves the reaction of 4-bromophenol with 4-methylphenoxyacetic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction occurs through an esterification process, resulting in the formation of this compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Applications De Recherche Scientifique
4-Bromophenyl (4-methylphenoxy)acetate has been used in various scientific research studies due to its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
62095-49-2 |
|---|---|
Formule moléculaire |
C15H13BrO3 |
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
(4-bromophenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13BrO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
Clé InChI |
VGYHOANKWTUJSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



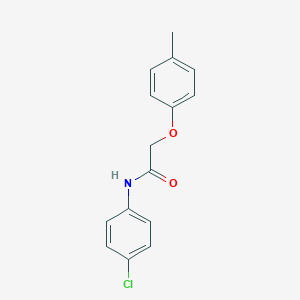
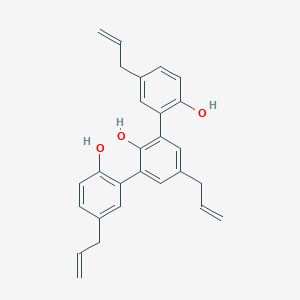

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
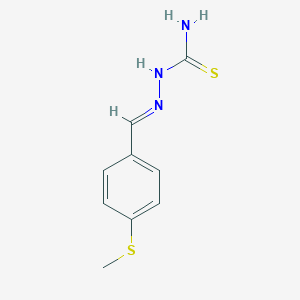
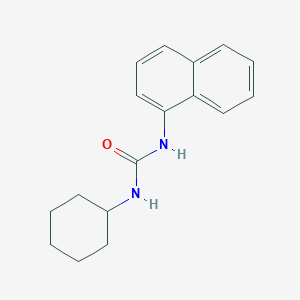

![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)

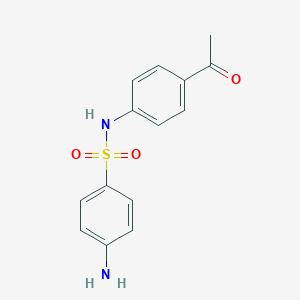
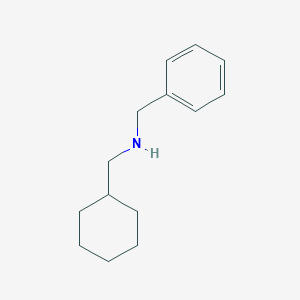
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)